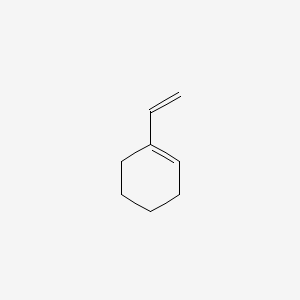

Vinylcyclohexene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2622-21-1 |

|---|---|

Fórmula molecular |

C8H12 |

Peso molecular |

108.18 g/mol |

Nombre IUPAC |

1-ethenylcyclohexene |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,6H,1,3-5,7H2 |

Clave InChI |

SDRZFSPCVYEJTP-UHFFFAOYSA-N |

SMILES |

C=CC1=CCCCC1 |

SMILES canónico |

C=CC1=CCCCC1 |

Punto de ebullición |

145.0 °C 145 °C @ 760 MM HG |

Densidad |

0.8623 @ 15 °C/4 °C |

Otros números CAS |

25168-07-4 2622-21-1 |

Solubilidad |

INSOL IN WATER; SOL IN ETHER & BENZENE; VERY SOLUBLE IN METHYL ALCOHOL |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Vinylcyclohexene via Butadiene Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimerization of 1,3-butadiene (B125203) to 4-vinylcyclohexene (B86511) (4-VCH) is a commercially significant and mechanistically interesting transformation. As a key intermediate in the synthesis of various specialty chemicals, including flame retardants, fragrances, and polymers, a thorough understanding of its synthesis is crucial for researchers in organic chemistry and materials science. This guide provides a comprehensive overview of the synthesis of 4-vinylcyclohexene from the dimerization of 1,3-butadiene, with a focus on the underlying reaction mechanism, catalytic systems, and experimental protocols. Quantitative data from various sources are summarized and presented in structured tables for comparative analysis. Detailed methodologies for key experiments are provided, and the reaction pathway and a general experimental workflow are visualized using diagrams to facilitate a deeper understanding of the process.

Introduction

4-Vinylcyclohexene is an organic compound that serves as a valuable precursor in numerous industrial applications.[1] It is primarily produced through the [4+2] cycloaddition, or Diels-Alder reaction, of two molecules of 1,3-butadiene.[2] This reaction can proceed thermally or, more commonly in industrial settings, with the aid of a catalyst to enhance reaction rates and selectivity.[2][3] The dimerization of butadiene can also lead to other products, such as 1,5-cyclooctadiene (B75094) and 1,2-divinylcyclobutane, making the control of selectivity a key challenge in the synthesis of 4-VCH.[4] Furthermore, the propensity of butadiene to undergo polymerization presents an additional hurdle that must be managed through the use of inhibitors and careful control of reaction conditions.[3] This guide will delve into the technical details of this important chemical transformation.

Reaction Mechanism and Kinetics

The formation of 4-vinylcyclohexene from 1,3-butadiene is a classic example of a Diels-Alder reaction, a concerted pericyclic reaction. In this process, one molecule of butadiene acts as the diene and the other as the dienophile. The reaction proceeds through a cyclic transition state, leading to the formation of the cyclohexene (B86901) ring.

The kinetics of the thermal dimerization of butadiene to 4-vinylcyclohexene follow a second-order rate law.[5] The reaction is reversible, and the forward reaction is exothermic.[4]

Catalytic Systems

While the thermal dimerization of butadiene is possible, catalytic methods are generally preferred to achieve higher yields and selectivities at lower temperatures and pressures. A variety of catalysts have been developed for this purpose.

-

Heterogeneous Catalysts: These include solid catalysts such as silicon carbide and metal salts, like those of copper or chromium, supported on a carrier.[2] Copper(I)-impregnated aluminosilicate (B74896) zeolites have also been shown to be effective.[6]

-

Homogeneous Catalysts: Soluble transition metal complexes are widely used. Iron-based catalysts, such as dicarbonyldinitrosyl iron, have been reported to facilitate the dimerization.[3] Other systems employing elemental sulfur or mercaptans have also been described.[7]

The choice of catalyst significantly influences the reaction conditions and the product distribution.

Experimental Protocols

The following sections provide generalized experimental procedures for the synthesis of 4-vinylcyclohexene from 1,3-butadiene. It is crucial to note that these are composite protocols derived from various sources and should be adapted and optimized for specific laboratory conditions and safety protocols. Butadiene is a flammable and carcinogenic gas, and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for Catalytic Dimerization in a Batch Reactor

This protocol outlines a laboratory-scale synthesis using a pressure reactor.

Materials:

-

1,3-Butadiene (liquefied gas)

-

Catalyst (e.g., copper naphthenate, dicarbonyldinitrosyl iron)

-

Solvent (optional, e.g., dimethylformamide)[7]

-

Inhibitor (e.g., tert-butylcatechol)[4]

-

Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple

-

Gas inlet and outlet valves

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Catalyst and Solvent Charging: The catalyst and, if used, the solvent and a polymerization inhibitor are charged into the reactor under an inert atmosphere.

-

Butadiene Addition: The reactor is sealed and cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of butadiene. A known amount of liquefied 1,3-butadiene is then transferred into the reactor from a cylinder.

-

Reaction: The reactor is allowed to warm to room temperature and then heated to the desired reaction temperature while stirring. The pressure inside the reactor will increase as the temperature rises. The reaction is monitored by observing the pressure and temperature and is allowed to proceed for the desired duration.

-

Reaction Quenching and Product Recovery: After the reaction is complete, the reactor is cooled to room temperature. The excess pressure is carefully vented through a cold trap to collect any unreacted butadiene. The liquid reaction mixture is then collected from the reactor.

-

Purification: The crude product is typically purified by fractional distillation to separate the 4-vinylcyclohexene from the solvent, unreacted butadiene, and any byproducts.[8]

Catalyst Preparation and Handling

The preparation and handling of catalysts are critical for achieving high activity and selectivity.

-

Solid Catalysts: Supported catalysts are often prepared by impregnation of the support with a solution of the metal salt precursor, followed by drying and calcination. Zeolite-based catalysts may require ion exchange to introduce the active metal ions.[6]

-

Homogeneous Catalysts: Soluble metal complexes may be prepared in situ or used as pre-formed complexes. It is essential to handle air- and moisture-sensitive catalysts under an inert atmosphere.

Quantitative Data

The following tables summarize quantitative data on the synthesis of 4-vinylcyclohexene under various conditions.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Butadiene Conversion (%) | 4-VCH Selectivity (%) | Key Byproducts | Reference |

| None (Thermal) | 150-215 | High | Not specified | Dependent on T & P | >90 mol% | 1,5-Cyclooctadiene, 1,2-Divinylcyclobutane | [9] |

| Silicon Carbide & Copper/Chromium Salts | 110-425 | 1.3-100 | Not specified | Not specified | Not specified | 1,5-Cyclooctadiene | [1][2] |

| Copper or Chromium Naphthenate | 110-160 | 4-101 | "a few minutes" | >60 (yield) | Not specified | Solid polymer | |

| Elemental Sulfur or Mercaptans | 120-160 | Liquid phase | ≥3 | High (yield) | Not specified | Not specified | |

| Dicarbonyldinitrosyl iron | 50-150 | Not specified | Not specified | Dependent on conditions | Not specified | Polybutadiene | |

| Copper(I)-impregnated Zeolite | Not specified | Not specified | Not specified | High activity | Not specified | Not specified | [6] |

Table 1: Comparison of Catalytic Systems for 4-Vinylcyclohexene Synthesis.

Visualizations

Reaction Pathway

The following diagram illustrates the Diels-Alder dimerization of 1,3-butadiene to form 4-vinylcyclohexene.

Caption: Diels-Alder reaction of two butadiene molecules.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 4-vinylcyclohexene.

Caption: General experimental workflow for 4-VCH synthesis.

Conclusion

The synthesis of 4-vinylcyclohexene through the dimerization of 1,3-butadiene is a well-established yet nuanced process. The choice of a thermal or catalytic route, and the specific catalyst employed, significantly impacts the reaction's efficiency and selectivity. While the Diels-Alder reaction provides a direct pathway to the desired product, careful control of reaction conditions is necessary to minimize the formation of byproducts and prevent unwanted polymerization. This guide has provided a detailed overview of the key aspects of 4-vinylcyclohexene synthesis, offering valuable information for researchers and professionals in the chemical sciences. Further research into novel catalytic systems continues to be an active area, with the goal of developing even more efficient and sustainable methods for the production of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

- 3. iokinetic.com [iokinetic.com]

- 4. US5043504A - Inhibition of butadiene-polymerization during the conversion of butadiene to vinylcyclohexene - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Conformational selectivity in the diels-alder cycloaddition: predictions for reactions of s-trans-1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

An In-Depth Technical Guide to 4-Vinylcyclohexene: Physical and Chemical Properties for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-vinylcyclohexene (B86511) (4-VCH), a significant industrial chemical and a precursor in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of 4-VCH's characteristics for its safe handling, application in synthesis, and evaluation of its biological relevance. The guide summarizes key quantitative data in tabular format, outlines experimental protocols for its characterization and key reactions, and presents visual diagrams of relevant biological signaling pathways affected by its metabolites.

Introduction

4-Vinylcyclohexene (4-VCH) is a cyclic olefin produced primarily through the dimerization of 1,3-butadiene.[1][2] It serves as a crucial intermediate in the chemical industry for the synthesis of various products, including flame retardants, fragrances, and polymers.[2] Of particular interest to the drug development community is its metabolism to 4-vinylcyclohexene diepoxide (VCD), a compound known to exhibit specific ovotoxicity, making it a valuable tool in the study of ovarian follicle depletion and related reproductive biology.[3] This guide aims to consolidate the essential physical, chemical, and toxicological information on 4-VCH to support ongoing research and development efforts.

Physical Properties

4-Vinylcyclohexene is a colorless liquid at room temperature with a characteristic odor.[4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 4-Vinylcyclohexene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ | [5] |

| Molecular Weight | 108.18 g/mol | [5] |

| Appearance | Colorless liquid | [4] |

| Odor | Characteristic | [4] |

| Melting Point | -108.9 °C | [1] |

| Boiling Point | 128.9 °C | [1] |

| Density | 0.8299 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 15 mmHg at 25 °C | [2] |

| Flash Point | 21.2 °C (open cup) | [2] |

| Solubility in Water | 50 mg/L | [2] |

| Solubility in Organic Solvents | Soluble in benzene, diethyl ether, petroleum ether | [1] |

| Refractive Index (n_D^20) | 1.4639 | [1] |

Chemical Properties and Reactivity

4-Vinylcyclohexene possesses two reactive sites: the endocyclic and exocyclic double bonds, which confer its utility in a range of chemical transformations.

Oxidation and Epoxidation

The double bonds of 4-VCH can be readily oxidized. A significant reaction in both industrial applications and in biological systems is its epoxidation.

This protocol is based on the epoxidation of 4-vinylcyclohexene using peroxyacetic acid.[6][7]

Materials:

-

4-Vinylcyclohexene (4-VCH)

-

Peroxyacetic acid (30% solution in acetic ester)

-

Sodium carbonate

-

Acetic ester (solvent)

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Ice-water bath

Procedure:

-

In a round-bottom flask, dissolve 50 mL of 4-vinylcyclohexene in 200 mL of acetic ester.

-

Add 20.0 g of sodium carbonate to the solution to maintain a weakly acidic pH during the reaction.

-

Cool the mixture in an ice-water bath to the desired reaction temperature (e.g., 45°C).

-

Slowly add 90 mL of 30% peroxyacetic acid to the stirred reaction mixture over a period of time to control the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours at 45°C.

-

Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium sulfite (B76179) to destroy excess peroxide, followed by washing with a saturated sodium bicarbonate solution and then brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-vinylcyclohexene diepoxide. Purity can be assessed by gas chromatography.[7]

Polymerization

4-Vinylcyclohexene can undergo polymerization through both its vinyl group and the cyclohexene (B86901) ring, depending on the catalyst and reaction conditions. Cationic, anionic, and Ziegler-Natta polymerization methods have been employed.

This protocol provides a general outline for the polymerization of 4-VCH using a Ziegler-Natta catalyst system.[8][9]

Materials:

-

4-Vinylcyclohexene (monomer), purified and dried

-

Titanium tetrachloride (TiCl₄) or Titanium trichloride (B1173362) (TiCl₃)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Inert solvent (e.g., heptane), dried and deoxygenated

-

Schlenk flask or other suitable reaction vessel for air-sensitive chemistry

-

Nitrogen or Argon source

Procedure:

-

Set up a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer.

-

Introduce the inert solvent (heptane) into the flask.

-

Add the titanium catalyst (e.g., TiCl₄) to the solvent.

-

Slowly add the co-catalyst, triethylaluminium, to the reaction mixture. A precipitate, the active catalyst, will form.

-

Introduce the purified 4-vinylcyclohexene monomer to the catalyst slurry.

-

Maintain the reaction at a controlled temperature (e.g., 70°C) for the desired polymerization time (e.g., 90 minutes).[10]

-

The polymerization is typically terminated by the addition of an alcohol (e.g., methanol) to deactivate the catalyst.

-

The resulting polymer is then precipitated, washed with an appropriate solvent to remove catalyst residues, and dried under vacuum.

Hydrogenation

The double bonds in 4-vinylcyclohexene can be selectively or fully hydrogenated to yield 4-ethylcyclohexene (B1329803) or ethylcyclohexane, respectively.

This protocol describes the hydrogenation of 4-VCH using a palladium on carbon (Pd/C) catalyst.[4][6][11]

Materials:

-

4-Vinylcyclohexene

-

10% Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., ethanol)

-

Hydrogen gas source (balloon or cylinder)

-

Round-bottom flask with a magnetic stir bar

-

Septum and vacuum/inert gas line

Procedure:

-

In a round-bottom flask, dissolve 4-vinylcyclohexene in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., argon) to prevent ignition.

-

Seal the flask with a septum and connect it to a vacuum/hydrogen line.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere rich in hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

The filtrate can be concentrated under reduced pressure to yield the hydrogenated product.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the identification and quality control of 4-vinylcyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-vinylcyclohexene in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Typical Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): -2 to 12 ppm

-

-

Expected Chemical Shifts (δ, ppm):

¹³C NMR (Carbon NMR)

-

Sample Preparation: Dissolve approximately 50-100 mg of 4-vinylcyclohexene in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Typical Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 0 to 150 ppm

-

-

Expected Chemical Shifts (δ, ppm): 143.8, 126.9, 126.1, 112.4, 37.7, 31.1, 28.5, 24.9.[5]

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Procedure:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat 4-vinylcyclohexene liquid onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal surface thoroughly after the measurement.[14][15]

-

-

Characteristic Absorption Bands (cm⁻¹):

-

~3080-3010 (C-H stretch of C=C-H)

-

~2920, 2840 (C-H stretch of C-H)

-

~1640 (C=C stretch of vinyl group and cyclohexene)

-

~990, 910 (C-H bend of vinyl group)

-

Mass Spectrometry (MS)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[16]

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[17]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

-

-

Expected Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M⁺) at m/z 108, with other characteristic fragments resulting from the loss of alkyl and vinyl groups.

Biological Relevance and Metabolism

The primary toxicological interest in 4-vinylcyclohexene stems from its metabolic activation to electrophilic epoxides by cytochrome P450 enzymes, primarily in the liver.[18][19] The monoepoxide and subsequently the diepoxide (VCD) are the ultimate ovotoxicants.

In Vitro Metabolism

This protocol outlines a general procedure for studying the metabolism of 4-VCH using rat liver microsomes.[18][19][20]

Materials:

-

Rat liver microsomes

-

4-Vinylcyclohexene

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator/shaking water bath at 37 °C

-

Quenching solvent (e.g., acetonitrile)

-

Analytical instrument for metabolite analysis (e.g., GC-MS or LC-MS)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes in a microcentrifuge tube.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding 4-vinylcyclohexene (dissolved in a suitable solvent like acetonitrile, keeping the final solvent concentration low, typically <1%).

-

Incubate the reaction mixture at 37 °C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites (e.g., 4-vinylcyclohexene-1,2-epoxide and 4-vinylcyclohexene-7,8-epoxide) by an appropriate analytical method like GC-MS.[18]

Signaling Pathways Affected by VCD

4-Vinylcyclohexene diepoxide (VCD) has been shown to induce apoptosis in ovarian follicles. This process involves the modulation of key cellular signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. VCD has been shown to interfere with this pathway, leading to apoptosis in ovarian granulosa cells.[3]

The c-Kit receptor tyrosine kinase and its ligand, stem cell factor (SCF), are essential for the survival and development of ovarian follicles. VCD has been demonstrated to disrupt this signaling pathway, contributing to oocyte death.[21]

References

- 1. analyticalcolumns.com [analyticalcolumns.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pslc.ws [pslc.ws]

- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 10. ijcea.org [ijcea.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. VINYLCYCLOHEXANE(695-12-5) 1H NMR spectrum [chemicalbook.com]

- 13. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mt.com [mt.com]

- 15. agilent.com [agilent.com]

- 16. tandfonline.com [tandfonline.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. In vitro metabolism of 4-vinylcyclohexene in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the disposition and in vitro metabolism of 4-vinylcyclohexene in the female mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Vinylcyclohexene: Structural Differences, Spectroscopic Characterization, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclohexene (C₈H₁₂), a cyclic olefin, exists as several structural isomers, each with unique physical and chemical properties that are of significant interest in various fields, including polymer chemistry, organic synthesis, and as intermediates in drug development. The position of the vinyl group and the double bond within the cyclohexene (B86901) ring dictates the molecule's reactivity, stereochemistry, and spectroscopic signature. This technical guide provides a comprehensive overview of the key isomers of this compound—1-vinylcyclohexene, 3-vinylcyclohexene, and 4-vinylcyclohexene (B86511)—focusing on their structural distinctions, detailed spectroscopic analysis, and experimental protocols for their synthesis and differentiation.

Structural Isomers of this compound

The primary structural isomers of this compound are distinguished by the location of the vinyl substituent on the cyclohexene ring.

-

1-Vinylcyclohexene: The vinyl group is attached to one of the carbons of the double bond in the cyclohexene ring.

-

3-Vinylcyclohexene: The vinyl group is attached to a carbon atom adjacent to the double bond (allylic position).

-

4-Vinylcyclohexene: The vinyl group is attached to a carbon atom two bonds away from the double bond.

These structural variations lead to significant differences in their chemical reactivity and spectroscopic properties. 4-Vinylcyclohexene is the most common and industrially significant isomer, primarily produced by the dimerization of 1,3-butadiene (B125203).[1][2]

Stereoisomerism: Endo and Exo Isomers

In the context of the Diels-Alder reaction, which is a common method for synthesizing substituted cyclohexenes, the concepts of endo and exo isomerism become relevant. This type of stereoisomerism arises from the orientation of the dienophile's substituent relative to the diene's π-system during the cycloaddition.

While 1-, 3-, and 4-vinylcyclohexene themselves do not exhibit endo/exo isomerism, this becomes a critical consideration in their synthesis, particularly for 4-vinylcyclohexene formed from the Diels-Alder reaction of 1,3-butadiene (acting as both diene and dienophile). The endo product is kinetically favored due to secondary orbital interactions, although the exo product is often thermodynamically more stable.

Comparative Physicochemical Properties

The structural differences among the this compound isomers directly influence their physical properties. The following table summarizes key quantitative data for each isomer.

| Property | 1-Vinylcyclohexene | 3-Vinylcyclohexene | 4-Vinylcyclohexene |

| CAS Number | 2622-21-1 | 766-03-0 | 100-40-3 |

| Molecular Weight ( g/mol ) | 108.18 | 108.18 | 108.18 |

| Boiling Point (°C) | ~138 | N/A | 128.9[1] |

| Density (g/cm³ at 20°C) | 0.862 | N/A | 0.830 |

Spectroscopic Analysis and Structural Elucidation

The differentiation of this compound isomers relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers based on the chemical shifts and coupling constants of the protons and carbons in their unique electronic environments.

Predicted ¹H NMR Spectral Data

| Isomer | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 1-Vinylcyclohexene | Vinyl (=CH₂) | 4.9 - 5.2 | dd |

| Vinyl (=CH-) | 6.2 - 6.4 | dd | |

| Ring Olefinic (-CH=) | 5.8 - 6.0 | m | |

| Allylic (-CH₂-) | 2.0 - 2.2 | m | |

| Other Ring (-CH₂-) | 1.5 - 1.8 | m | |

| 3-Vinylcyclohexene | Ring Olefinic (-CH=CH-) | 5.6 - 5.8 | m |

| Vinyl (=CH₂) | 4.9 - 5.1 | m | |

| Vinyl (=CH-) | 5.7 - 5.9 | m | |

| Allylic (-CH-) | 2.5 - 2.7 | m | |

| Other Ring (-CH₂-) | 1.2 - 2.1 | m | |

| 4-Vinylcyclohexene | Ring Olefinic (-CH=CH-) | 5.6 - 5.7 | m |

| Vinyl (=CH₂) | 4.9 - 5.0 | dd | |

| Vinyl (=CH-) | 5.7 - 5.8 | ddd | |

| Allylic (-CH₂-) | 2.0 - 2.1 | m | |

| Other Ring (-CH-, -CH₂-) | 1.2 - 1.8 | m |

¹³C NMR Spectral Data

| Isomer | Carbon Environment | Predicted Chemical Shift (δ, ppm) | Experimental ¹³C NMR Data for 4-Vinylcyclohexene[1] |

| 1-Vinylcyclohexene | Vinyl (=CH₂) | ~112 | |

| Vinyl (=CH-) | ~138 | ||

| Ring Olefinic (=C<) | ~135 | ||

| Ring Olefinic (=CH-) | ~125 | ||

| Allylic (-CH₂-) | ~26, ~28 | ||

| Other Ring (-CH₂-) | ~22, ~23 | ||

| 3-Vinylcyclohexene | Ring Olefinic (-CH=) | ~128, ~131 | |

| Vinyl (=CH₂) | ~114 | ||

| Vinyl (=CH-) | ~140 | ||

| Allylic (-CH-) | ~38 | ||

| Other Ring (-CH₂-) | ~25, ~29, ~31 | ||

| 4-Vinylcyclohexene | Ring Olefinic (-CH=) | ~127 | 126.13, 126.93 |

| Vinyl (=CH₂) | ~113 | 112.38 | |

| Vinyl (=CH-) | ~144 | 143.81 | |

| Allylic (-CH₂-) | ~30 | 28.51 | |

| Other Ring (-CH-) | ~38 | 37.68 | |

| Other Ring (-CH₂-) | ~25, ~32 | 24.94, 31.12 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the this compound isomers. All isomers will exhibit characteristic peaks for C=C stretching and =C-H stretching. However, the exact positions and patterns of these absorptions, particularly in the fingerprint region, can be used for differentiation.

Characteristic IR Absorption Bands

| Vibration | 1-Vinylcyclohexene (Predicted) | 3-Vinylcyclohexene (Predicted) | 4-Vinylcyclohexene (Experimental)[1] |

| =C-H Stretch (sp²) | 3010-3090 cm⁻¹ | 3010-3090 cm⁻¹ | ~3070, ~3010 cm⁻¹ |

| -C-H Stretch (sp³) | 2830-2960 cm⁻¹ | 2830-2960 cm⁻¹ | ~2910, ~2840 cm⁻¹ |

| C=C Stretch (vinyl) | ~1640 cm⁻¹ | ~1640 cm⁻¹ | ~1640 cm⁻¹ |

| C=C Stretch (ring) | ~1650 cm⁻¹ | ~1655 cm⁻¹ | ~1650 cm⁻¹ |

| =C-H Bend (out-of-plane) | 910, 990 cm⁻¹ (vinyl) | 910, 990 cm⁻¹ (vinyl) | 910, 990 cm⁻¹ (vinyl) |

The out-of-plane =C-H bending vibrations are particularly diagnostic for the substitution pattern of the double bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular weight (108.18 g/mol ), their fragmentation patterns upon electron ionization can differ due to the varying stability of the resulting carbocation fragments. A common fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction.

Expected Fragmentation Patterns

-

Molecular Ion (M⁺): A peak at m/z = 108 will be present for all isomers.

-

Retro-Diels-Alder Fragmentation: 4-Vinylcyclohexene is known to undergo a retro-Diels-Alder reaction, losing ethylene (B1197577) (28 Da) to produce a fragment at m/z = 80. The radical cation of 4-vinylcyclohexene can also isomerize in the gas phase.

-

Allylic Cleavage: 1-Vinylcyclohexene and 3-vinylcyclohexene are expected to show prominent fragmentation resulting from the cleavage of the allylic bond, which leads to the formation of stable allylic carbocations. For 3-vinylcyclohexene, loss of a vinyl radical (27 Da) would give a fragment at m/z = 81.

Experimental Protocols

Synthesis of this compound Isomers

1. Synthesis of 4-Vinylcyclohexene via Dimerization of 1,3-Butadiene

4-Vinylcyclohexene is commercially produced through the thermal dimerization of 1,3-butadiene in a Diels-Alder reaction where one molecule of butadiene acts as the diene and another as the dienophile.[1][2]

-

Reaction: 2 CH₂=CH-CH=CH₂ → C₈H₁₂

-

Catalyst: Typically silicon carbide with copper or chromium salts.[2]

-

Conditions: The reaction is generally carried out at elevated temperatures (110-425 °C) and pressures (1.3-100 MPa).[2]

-

Procedure Outline:

-

1,3-Butadiene is fed into a high-pressure reactor containing the catalyst.

-

The reactor is heated to the desired temperature to initiate dimerization.

-

The reaction mixture, containing 4-vinylcyclohexene, unreacted butadiene, and other dimers like 1,5-cyclooctadiene, is cooled and depressurized.

-

The products are separated by fractional distillation.

-

2. Synthesis of 1-Vinylcyclohexene

A common laboratory synthesis for 1-vinylcyclohexene involves a Wittig reaction.

-

Reactants: Cyclohexanone and methyltriphenylphosphonium (B96628) bromide.

-

Base: A strong base such as n-butyllithium or sodium hydride.

-

Procedure Outline:

-

Methyltriphenylphosphonium bromide is suspended in a dry, inert solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled (e.g., to 0 °C or -78 °C), and the strong base is added to generate the ylide.

-

Cyclohexanone, dissolved in the same solvent, is added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed. The resulting methylenecyclohexane (B74748) is then isomerized to 1-vinylcyclohexene, often through acid catalysis or other methods.

-

3. Synthesis of 3-Vinylcyclohexene

3-Vinylcyclohexene can be synthesized from 3-bromocyclohexene (B24779) via a Grignard reaction followed by reaction with a vinyl halide, or more commonly through a coupling reaction.

-

Reactants: 3-Bromocyclohexene and a vinylating agent (e.g., vinylmagnesium bromide or vinyltributyltin).

-

Catalyst (for coupling): A palladium catalyst such as Pd(PPh₃)₄.

-

Procedure Outline (Stille Coupling):

-

3-Bromocyclohexene, vinyltributyltin, and the palladium catalyst are dissolved in a suitable solvent (e.g., THF).

-

The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled, and the product is worked up by quenching, extraction, and purification by column chromatography.

-

Separation and Analysis by Gas Chromatography (GC)

Gas chromatography is an effective technique for separating the this compound isomers.

-

Column: A non-polar or moderately polar capillary column is suitable. A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial oven temperature of around 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 150-200 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Expected Elution Order: The elution order will depend on the boiling points and the interaction with the stationary phase. Generally, compounds with lower boiling points elute earlier on a non-polar column. Therefore, 4-vinylcyclohexene would be expected to elute before 1-vinylcyclohexene.

Logical Relationships and Workflows

The following diagrams illustrate the structural relationships between the isomers and a general workflow for their synthesis and characterization.

Caption: Structural isomers of this compound.

Caption: General workflow for synthesis and characterization of this compound isomers.

Conclusion

The structural isomers of this compound, particularly 1-, 3-, and 4-vinylcyclohexene, present distinct chemical and physical properties that necessitate careful and precise methods for their synthesis and identification. This guide has provided a detailed comparison of these isomers, highlighting the utility of NMR, IR, and mass spectrometry in their structural elucidation. The experimental protocols outlined offer a foundation for the preparation and analysis of these important chemical intermediates, which will be of value to researchers in organic synthesis and drug development.

References

Solubility Profile of 4-Vinylcyclohexene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-vinylcyclohexene (B86511), a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for its application in polymerization reactions, as a solvent, and in the manufacturing of specialty chemicals, including flame retardants, flavors, and fragrances.[1]

Core Physical and Chemical Properties

4-Vinylcyclohexene is a colorless liquid with the chemical formula C₈H₁₂.[2] Its structure, consisting of a cyclohexene (B86901) ring with a vinyl group, renders it largely non-polar. This fundamental characteristic dictates its solubility behavior in various media.

Quantitative Solubility Data

The solubility of 4-vinylcyclohexene has been determined in aqueous and various organic solvents. Due to its non-polar nature, it exhibits poor solubility in water but is readily soluble in many common organic solvents.[3] The available quantitative and qualitative data are summarized in the table below.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 50 mg/L[4] | 25 |

| Water | H₂O | Polar Protic | 0.05 g/L[5] | 20 |

| Methanol | CH₃OH | Polar Protic | Miscible[6] | Not Specified |

| Benzene | C₆H₆ | Non-Polar | Soluble[1][7] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][7] | Not Specified |

| Petroleum Ether | N/A | Non-Polar | Soluble[1][7] | Not Specified |

| Hexane | C₆H₁₄ | Non-Polar | Soluble[3] | Not Specified |

| Toluene | C₇H₈ | Non-Polar | Soluble[3] | Not Specified |

Note: "Soluble" indicates that while quantitative data is not available in the reviewed literature, the substance is known to dissolve readily in the solvent. "Miscible" indicates that the substances mix in all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid analyte like 4-vinylcyclohexene in an organic solvent, based on the widely used shake-flask method. This method is considered reliable for generating accurate solubility data.

Objective: To determine the saturation concentration of 4-vinylcyclohexene in a selected organic solvent at a specified temperature.

Materials:

-

4-Vinylcyclohexene (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent and analyte)

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 4-vinylcyclohexene to a known volume of the selected organic solvent in a sealed container (e.g., a scintillation vial). The excess of the solute is crucial to ensure that saturation is achieved.

-

Seal the container to prevent the evaporation of the solvent and the volatile solute.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows for the separation of the undissolved 4-vinylcyclohexene from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved layer.

-

Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining micro-droplets of the undissolved solute.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of 4-vinylcyclohexene.

-

Prepare a calibration curve using standard solutions of 4-vinylcyclohexene in the same solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration of 4-vinylcyclohexene in the saturated solution, taking into account the dilution factor.

-

The solubility is typically reported in units of g/100 mL, mol/L, or mg/L at the specified temperature. The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for determining the solubility of 4-vinylcyclohexene using the shake-flask method.

References

- 1. store.astm.org [store.astm.org]

- 2. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 100-40-3 CAS MSDS (4-Vinyl-1-cyclohexene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. tceq.texas.gov [tceq.texas.gov]

- 7. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition Kinetics of 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylcyclohexene (B86511) (4-VCH), a cyclic olefin, is a significant byproduct in the industrial synthesis of 1,3-butadiene (B125203) and serves as a precursor in the production of various chemicals, including epoxy resins and flame retardants.[1][2] A thorough understanding of its thermal decomposition kinetics is paramount for process optimization, safety assessments, and for predicting its behavior under elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of 4-VCH, detailing the kinetic parameters, reaction pathways, and the experimental methodologies used in its study.

Core Concepts: Unimolecular Decomposition

The thermal decomposition of 4-vinylcyclohexene is a unimolecular reaction, meaning a single molecule rearranges or fragments without the need for a collision with another molecule.[3] The rate of such reactions is highly dependent on temperature and can be described by the Arrhenius equation. At high temperatures and low pressures, the rate of these reactions can enter a "fall-off" region, where the reaction rate becomes dependent on the pressure of the system. This phenomenon is explained by theories such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which posits that the rate of intramolecular energy transfer can become a limiting factor in the overall reaction rate.[4][5][6][7][8]

Quantitative Kinetic Data

The thermal decomposition of 4-vinylcyclohexene has been investigated primarily using single-pulse shock tube techniques. These studies have provided crucial quantitative data on the reaction kinetics.

| Parameter | Value | Temperature Range (K) | Experimental Method | Reference |

| Arrhenius Equation | log(k/s⁻¹) = 15.79 - 262 kJ mol⁻¹ / (2.303 RT) | Below 1050 | Single-Pulse Shock Tube | [3] |

| Activation Energy (Ea) | 262 kJ mol⁻¹ | Below 1050 | Single-Pulse Shock Tube | [3] |

| Pre-exponential Factor (A) | 10¹⁵.⁷⁹ s⁻¹ | Below 1050 | Single-Pulse Shock Tube | [3] |

Note: At temperatures above 1050 K, the measured rate coefficients for the decomposition of 4-vinylcyclohexene have been observed to fall below the values predicted by the Arrhenius equation.[3] This is a characteristic of unimolecular reactions in the fall-off region.

Experimental Protocols

The primary experimental technique for studying the high-temperature gas-phase decomposition of molecules like 4-vinylcyclohexene is the single-pulse shock tube .

Single-Pulse Shock Tube (SPST) Methodology

A single-pulse shock tube is a specialized apparatus designed to heat a gas sample to a high temperature for a very short and well-defined period.

Experimental Workflow:

Key Parameters for 4-Vinylcyclohexene Pyrolysis:

-

Reactant Mixture: A dilute mixture of 4-vinylcyclohexene in a high-purity inert gas, typically Argon (Ar), is used. The low concentration of the reactant minimizes bimolecular reactions.

-

Temperature Range: Experiments are typically conducted over a temperature range of approximately 900 K to 1200 K.[3]

-

Pressure: The pressure behind the reflected shock wave is typically in the range of 1 to 10 atmospheres.

-

Reaction Time: The residence time at the high temperature is on the order of milliseconds.

Gas Chromatography (GC) Analysis of Products

The product mixture from the shock tube is analyzed using gas chromatography to identify and quantify the decomposition products.

Typical GC Conditions for C4 Hydrocarbon Analysis:

-

Column: An alumina (B75360) porous layer open tubular (PLOT) capillary column is well-suited for separating light hydrocarbons.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injector: A split/splitless inlet is used to introduce the gaseous sample.

-

Oven Temperature Program: A programmed temperature ramp is employed to achieve good separation of the products. An example program would be:

-

Initial temperature: 40 °C (hold for 3 minutes)

-

Ramp: 5 °C/min to 300 °C

-

Final hold: 5 minutes at 300 °C

-

-

Detector: A Flame Ionization Detector (FID) is typically used for the sensitive detection of hydrocarbons.[9]

Reaction Pathways and Mechanisms

The thermal decomposition of 4-vinylcyclohexene primarily proceeds through a concerted, pericyclic reaction known as a retro-Diels-Alder reaction .

Primary Pathway: Retro-Diels-Alder Reaction

The dominant decomposition pathway for 4-vinylcyclohexene is a retro-Diels-Alder reaction, which is the microscopic reverse of the Diels-Alder cycloaddition.[10] This concerted pericyclic reaction involves the cleavage of two sigma bonds in the cyclohexene (B86901) ring, leading to the formation of two molecules of 1,3-butadiene.[3] This reaction is characterized by a six-membered cyclic transition state.

Unimolecular Fall-off

As previously mentioned, at higher temperatures, the rate of the unimolecular decomposition of 4-vinylcyclohexene deviates from the Arrhenius prediction. This "fall-off" behavior is a consequence of the competition between collisional activation/deactivation and the unimolecular reaction rate.

According to the Lindemann-Hinshelwood mechanism, a simplified model for unimolecular reactions, a reactant molecule (A) is first energized by collision with a bath gas molecule (M) to form an energized molecule (A*). This energized molecule can then either be deactivated by another collision or proceed to form products (P). At high pressures, the rate of deactivation is high, and the reaction is first-order. At low pressures, the rate of activation becomes the rate-limiting step, and the reaction becomes second-order. The transition between these two regimes is the fall-off region. RRKM theory provides a more sophisticated, state-specific model of this process.[4][6]

Potential Minor Pathways

While the retro-Diels-Alder reaction is the primary decomposition route, at very high temperatures, it is plausible that other, higher-energy pathways involving homolytic bond cleavage could occur, leading to the formation of radical intermediates. These radicals could then undergo further reactions such as isomerization or fragmentation to produce a variety of minor products, including smaller hydrocarbons. However, under the typical conditions for studying the primary unimolecular decomposition, these pathways are generally considered to be minor.

Conclusion

The thermal decomposition of 4-vinylcyclohexene is a well-characterized unimolecular reaction that primarily proceeds via a retro-Diels-Alder mechanism to yield two molecules of 1,3-butadiene. The kinetics of this reaction have been quantified using single-pulse shock tube experiments, and the observed pressure and temperature dependencies are well-explained by established theories of unimolecular reactions. This in-depth understanding is crucial for professionals in chemical research and development who handle or utilize 4-vinylcyclohexene in high-temperature processes.

References

- 1. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Kinetics of the thermal unimolecular reactions of cyclohexene and 4-vinylcyclohexene behind reflected shock waves - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. RRKM theory - Wikipedia [en.wikipedia.org]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. prsu.ac.in [prsu.ac.in]

- 7. keszei.chem.elte.hu [keszei.chem.elte.hu]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. agilent.com [agilent.com]

- 10. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

reaction mechanisms of vinylcyclohexene with hypochlorous acid

An In-depth Technical Guide to the Reaction Mechanisms of 4-Vinylcyclohexene (B86511) with Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between 4-vinylcyclohexene (4-VCH) and hypochlorous acid (HOCl). It details the electrophilic addition process, stereochemistry, regioselectivity, and experimental considerations. The information is intended for professionals in research and development who require a deep understanding of this chemical transformation for applications in organic synthesis and drug development.

Introduction

4-Vinylcyclohexene (4-VCH) is a readily available organic compound produced by the dimerization of 1,3-butadiene.[1][2] It possesses two distinct reactive sites for electrophilic addition: an endocyclic (cyclohexenyl) double bond and an exocyclic (vinyl) double bond. Hypochlorous acid (HOCl) is a reactive oxygen species and a key reagent in halohydrin formation.[3] The reaction between 4-VCH and HOCl is of significant interest as it serves as a primary route to the synthesis of valuable intermediates, including chlorohydrins and epoxides, which are precursors for various polymers, resins, and pharmaceutical compounds.[1][4]

Computational studies have indicated that the reaction of VCH derivatives with HOCl is a concern in aquatic environments due to the potential cytotoxicity of the resulting products.[5] Understanding the underlying mechanisms, reactive sites, and influencing factors is crucial for controlling product outcomes and predicting potential environmental transformations.

Core Reaction Mechanism: Electrophilic Addition

The reaction of hypochlorous acid with the double bonds of 4-vinylcyclohexene proceeds via an electrophilic addition mechanism.[6] While HOCl is often written as the reactant, the active electrophilic species can be the chlorine atom (with a partial positive charge, δ+), or other species like dichlorine monoxide (Cl₂O) or molecular chlorine (Cl₂) which can be present in HOCl solutions.[7][8]

The overall mechanism involves two key steps:

-

Electrophilic attack: The electron-rich π-system of a double bond attacks the electrophilic chlorine atom.[9]

-

Nucleophilic capture: A nucleophile, typically water from the aqueous solution, attacks the resulting intermediate to form the final chlorohydrin product.[10][11]

Reactive Site Selectivity

A critical aspect of this reaction is the selectivity for one of the two double bonds in 4-VCH. Computational studies and experimental evidence suggest that the endocyclic (C1=C2) double bond is preferentially attacked by the electrophilic chlorine of HOCl.[5] This preference is attributed to the higher electron density and greater stability of the resulting bridged chloronium ion intermediate on the cyclohexene (B86901) ring compared to the vinyl group. The reactivity of the double bond on the ring is generally higher.[4]

Formation of the Chloronium Ion Intermediate

The reaction is initiated by the electrophilic addition of Cl⁺ (from HOCl) to the double bond. This does not typically form a simple carbocation but rather a bridged, three-membered ring intermediate known as a chloronium ion .[10][11] This cyclic ion is significant because it prevents carbocation rearrangements and dictates the stereochemical outcome of the reaction.[10] The positive charge is distributed between the chlorine and the two carbon atoms of the original double bond.

Regioselectivity: Markovnikov's Rule

The subsequent nucleophilic attack by a water molecule on the chloronium ion is regioselective and follows Markovnikov's rule .[5][12][13] The water molecule attacks the more substituted carbon atom of the chloronium ion.[13] This is because the more substituted carbon can better stabilize the partial positive charge in the transition state of the ring-opening step.[13] The final step involves deprotonation of the added water molecule to yield the neutral chlorohydrin.[10]

The resulting product from the attack on the endocyclic double bond is predominantly 2-chloro-1-hydroxy-4-vinylcyclohexane .

Stereochemistry: Anti-Addition

The mechanism involving the bridged chloronium ion necessitates that the nucleophile (water) attacks from the side opposite to the chlorine bridge.[10][13][14] This backside attack results in an anti-addition of the -Cl and -OH groups, leading to a trans configuration of these substituents on the cyclohexane (B81311) ring.[10][14]

Kinetic vs. Thermodynamic Control

In reactions of conjugated dienes, the product distribution can be influenced by temperature, leading to either a kinetically or thermodynamically controlled outcome.[15][16][17] At lower temperatures, the faster-forming product (the kinetic product) predominates, while at higher temperatures, the more stable product (the thermodynamic product) is favored as the reaction becomes reversible.[16][17][18] While 4-VCH is a non-conjugated diene, the presence of two reactive sites raises questions of selectivity. The preferential reaction at the more reactive endocyclic double bond under mild conditions suggests a kinetically controlled process.

Experimental Protocols

The synthesis of chlorohydrins from 4-vinylcyclohexene and hypochlorous acid is typically performed in a biphasic system under controlled temperature conditions. The hypochlorous acid is often generated in situ from sodium hypochlorite (B82951) (bleach) and a weak acid, such as sulfuric acid.[4]

General Procedure for Chlorohydrin Synthesis

The following protocol is a generalized methodology based on procedures outlined in the literature.[4]

-

Reagent Preparation: A solution of sodium hypochlorite (e.g., 0.8-2.0 mol/L) is placed in a multi-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cooling: The flask is cooled in an ice-water bath to maintain a temperature of 2-5°C.

-

Addition of 4-VCH: 4-Vinylcyclohexene is added to the cooled sodium hypochlorite solution under vigorous stirring.

-

In Situ Generation of HOCl: A dilute solution of acid (e.g., 0.5-1.0 mol/L sulfuric acid) is added dropwise from the dropping funnel over a period of 20-40 minutes. The rate of addition is controlled to ensure the reaction temperature does not exceed 10°C.

-

Reaction Completion: After the acid addition is complete, the mixture is stirred for an additional 5-10 minutes to ensure the reaction goes to completion.

-

Work-up:

-

The reaction is quenched by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess oxidant.

-

The aqueous and organic layers are separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ether).

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate).

-

-

Purification: The final product can be purified by distillation or chromatography.

Quantitative Data Presentation

| Example | Sodium Hypochlorite (NaOCl) Solution | 4-Vinylcyclohexene (4-VCH) | Sulfuric Acid (H₂SO₄) Solution | Molar Ratio (NaOCl:4-VCH:H₂SO₄) | Temperature |

| 1 | 242 mL of 1.775 M | 25 mL | 484 mL of 0.5 M | ~2.0 : 1 : 1.1 | < 10°C |

| 2 | 388 mL of 1.996 M | 40 mL | 898 mL of 0.5 M | ~2.3 : 1 : 1.3 | < 10°C |

| 6 | 4300 mL of 0.85 M | 77 mL | 880 mL of 1.0 M | ~5.9 : 1 : 1.4 | < 10°C |

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Electrophilic addition of HOCl to 4-Vinylcyclohexene.

Experimental Workflow

Caption: General experimental workflow for chlorohydrin synthesis.

References

- 1. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

- 3. Kinetics and mechanisms of hypochlorous acid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101293881A - A kind of preparation method of 4-vinylcyclohexene dioxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Reaction Of Alkene With Hypochlorous Acid-Shine HOCl [hoclshine.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. quora.com [quora.com]

- 13. leah4sci.com [leah4sci.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Pyyrolysis of 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of 4-vinylcyclohexene (B86511) is a significant process in both industrial applications, particularly in the production of butadiene, and in the fundamental understanding of unimolecular reactions. This guide provides a comprehensive technical overview of the pyrolysis of 4-vinylcyclohexene, detailing the core reaction mechanism, kinetics, and experimental methodologies for its study. Quantitative data are presented in a structured format for clarity, and key pathways and workflows are visualized to facilitate a deeper understanding of the process.

Introduction

4-Vinylcyclohexene, a colorless liquid, is primarily known as a dimer of 1,3-butadiene, formed via a Diels-Alder reaction.[1] Its pyrolysis, or thermal decomposition in an inert atmosphere, is of significant interest as it represents a retro-Diels-Alder reaction, yielding two molecules of 1,3-butadiene.[2][3] Understanding the kinetics and mechanism of this process is crucial for optimizing industrial butadiene production and for theoretical studies of unimolecular gas-phase reactions.

Core Reaction Mechanism and Pathways

The pyrolysis of 4-vinylcyclohexene proceeds predominantly through a concerted, unimolecular retro-Diels-Alder reaction.[3] This pericyclic reaction involves a cyclic transition state, leading to the cleavage of two sigma bonds and the formation of two pi bonds, resulting in the generation of two molecules of 1,3-butadiene.

While the retro-Diels-Alder reaction is the dominant pathway, at higher temperatures, minor side reactions may occur, leading to the formation of small amounts of other products such as ethylene (B1197577) and benzene, though these are generally insignificant under typical pyrolysis conditions.[2]

Quantitative Kinetic Data

The kinetics of the gas-phase pyrolysis of 4-vinylcyclohexene have been determined experimentally. The reaction is unimolecular and follows first-order kinetics. The Arrhenius parameters for this decomposition have been reported and are summarized in the table below.

| Temperature Range (K) | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kJ/mol) | Rate Law | Reference |

| 927 - 1050 | 1015.79 | 262 | k = A * exp(-Ea/RT) | [2] |

Note: Above 1050 K, the measured rate coefficients fall below the extrapolation of the Arrhenius equation, a phenomenon observed in other unimolecular reactions at high temperatures.[2]

Experimental Protocols

A common and effective method for studying the gas-phase pyrolysis of 4-vinylcyclohexene is the single-pulse shock tube technique.[2] This method allows for the rapid heating of a gas sample to a precise temperature for a very short and well-defined reaction time.

Single-Pulse Shock Tube Methodology

The experimental workflow for a single-pulse shock tube experiment is as follows:

Detailed Steps:

-

Mixture Preparation: A dilute mixture of 4-vinylcyclohexene in a large excess of an inert bath gas, such as argon, is prepared. This ensures that the reaction remains unimolecular and that the temperature is uniform throughout the reaction zone.

-

Shock Tube Operation: The gas mixture is introduced into the driven section of the shock tube at a low pressure. A high-pressure driver gas (e.g., helium or nitrogen) is contained in the driver section, separated by a diaphragm.

-

Initiation: The diaphragm is ruptured, generating a shock wave that travels through the sample gas, causing a rapid increase in temperature and pressure.

-

Reaction: The shock wave reflects from the end of the tube, creating a region of stationary, high-temperature gas where the pyrolysis reaction occurs for a specific duration (typically on the order of milliseconds).

-

Quenching: A rarefaction wave, traveling behind the initial shock wave, quickly cools the gas, effectively stopping the reaction.

-

Analysis: The reacted gas mixture is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to identify and quantify the products and remaining reactant.[4]

Theoretical Considerations: RRKM Theory

The unimolecular decomposition of 4-vinylcyclohexene can be modeled using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This statistical theory is used to predict the rate constants of unimolecular reactions by considering the distribution of energy among the vibrational and rotational modes of the energized molecule. The theory assumes that intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. For the pyrolysis of 4-vinylcyclohexene, RRKM theory can be used to calculate the energy-dependent rate constant, k(E), and then to determine the temperature and pressure dependence of the overall rate constant.

Conclusion

The pyrolysis of 4-vinylcyclohexene is a well-characterized unimolecular reaction that proceeds primarily through a retro-Diels-Alder mechanism to yield 1,3-butadiene. The kinetics of this reaction have been experimentally determined, providing valuable data for both industrial process optimization and theoretical chemical kinetics. The use of techniques such as single-pulse shock tubes coupled with GC-MS allows for precise and detailed investigation of this and similar gas-phase reactions. Further theoretical studies employing RRKM theory can provide deeper insights into the energy-dependent dynamics of this fundamental chemical transformation.

References

- 1. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

- 2. Kinetics of the thermal unimolecular reactions of cyclohexene and 4-vinylcyclohexene behind reflected shock waves - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Occurrence and Environmental Fate of 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-vinylcyclohexene (B86511) (4-VCH), focusing on its sources, environmental distribution, and ultimate fate. The information is compiled from various scientific and regulatory assessments to support research and development activities.

Sources and Occurrence

Contrary to some expectations for organic molecules, 4-vinylcyclohexene is not known to occur naturally in the environment[1][2][3][4]. It is an anthropogenic compound produced industrially.

1.1 Industrial Production 4-VCH is primarily produced through the catalytic dimerization of 1,3-butadiene (B125203) in closed, continuous process systems[2][5]. It is also generated as a co-product or by-product during the refining of crude butadiene and in the production of other chemicals like vinylnorbornene and dodecanedioic acid[2][5].

1.2 Industrial Uses The principal application of 4-VCH is as a chemical intermediate in the synthesis of other products. Its uses include the manufacturing of:

-

Flavors and fragrances[2]

-

Adhesives[3]

-

4-Vinylcyclohexene diepoxide (VCD), a reactive diluent for epoxy resins[2][6][7]

1.3 Environmental Releases Given that 4-VCH is produced and used predominantly in closed systems, significant releases to the environment are not expected[1][4]. However, low-level fugitive emissions to the atmosphere can occur[5]. Releases may also happen from industrial settings such as:

-

Passive off-gassing from manufactured items like new carpets and laminated building materials that use styrene-butadiene (SB) latex adhesives[3][5]. Residual 1,3-butadiene monomer can form 4-VCH in these products[5].

-

Wastewater treatment facilities associated with plastics and rubber processing plants have reported the presence of 4-VCH[5][8].

Environmental Fate

Once released, the environmental fate of 4-VCH is governed by its physicochemical properties and susceptibility to various degradation processes.

2.1 Partitioning and Transport Due to its volatility, 4-VCH released to the environment is predicted to partition primarily to the air[5]. Its transport between environmental compartments is summarized in the table below.

Table 1: Physicochemical Properties and Environmental Partitioning of 4-Vinylcyclohexene

| Property | Value | Reference |

| CAS Number | 100-40-3 | [1] |

| Molecular Formula | C₈H₁₂ | [9] |

| Molar Mass | 108.184 g/mol | [9] |

| Vapor Pressure | 2.0 kPa (15 mm Hg) at 25°C | [2] |

| Water Solubility | 50 mg/L | [2][8] |

| Log Kₒₖ (Soil) | 3.49 x 10³ | [5] |

| Log Kₒₗ | 3.93 | [5] |

2.2 Environmental Degradation The persistence of 4-VCH in the environment is limited by several degradation pathways, with photodegradation being the most significant.

2.2.1 Photodegradation In the atmosphere, 4-VCH undergoes rapid photodegradation. The primary mechanism is its reaction with hydroxyl (OH) radicals and ozone[5]. The estimated atmospheric half-life is very short, approximately 1.3 to 1.4 hours, based on a 12-hour day[1][8]. This rapid degradation significantly limits its persistence and long-range transport in the air.

2.2.2 Biodegradation 4-VCH is not readily biodegradable under aerobic conditions[5]. Standard tests have shown minimal to no degradation over extended periods. This suggests that in soil and water, where it is less likely to partition, its persistence would be considerably longer than in the atmosphere.

2.2.3 Hydrolysis 4-VCH is not expected to undergo significant hydrolysis in aqueous environments. The estimated hydrolysis half-life is greater than one year[8].

Table 2: Summary of Environmental Degradation and Bioaccumulation Data

| Fate Process | Result | Test Guideline / Method | Reference |

| Photodegradation | Half-life: ~1.3 - 1.4 hours (in air) | Estimation (EPI Suite) | [1][8] |

| Biodegradation | 0% degradation after 28 days | OECD 301C (MITI-I) | [5] |

| Hydrolysis | Half-life: > 1 year | Estimation | [8] |

| Bioaccumulation | Bioconcentration Factor (BCF): 83 to 211 (Carp) | OECD 305C | [5] |

2.3 Bioaccumulation Based on measured and estimated Bioconcentration Factors (BCF), 4-VCH has a low potential to bioaccumulate in aquatic organisms[5]. An 8-week study on carp (B13450389) (Cyprinus carpio) under OECD 305C guidelines reported BCF values ranging from 83 to 211[5]. These values indicate that the substance is not expected to significantly concentrate in the food chain.

Environmental Fate and Metabolism Pathway

The following diagram illustrates the primary pathways for 4-vinylcyclohexene following its release into the environment.

References

- 1. Screening Assessment Cyclohexene, 4-ethenyl-(4-Vinylcyclohexene) - Canada.ca [canada.ca]

- 2. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-Vinylyclohexene (4-VCH) - information sheet - Canada.ca [canada.ca]

- 4. canada.ca [canada.ca]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

Commercial Production of 4-Vinylcyclohexene: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylcyclohexene (B86511) (4-VCH), a key intermediate in the synthesis of specialty chemicals, including epoxy resins, flame retardants, and fragrances, is primarily produced commercially through the catalytic dimerization of 1,3-butadiene (B125203). This technical guide provides a comprehensive overview of the prevailing industrial production methods for 4-VCH, with a focus on the underlying chemistry, catalytic systems, reaction engineering, and product purification. Detailed experimental protocols, quantitative performance data for various catalysts, and process flow visualizations are presented to equip researchers and professionals with a thorough understanding of the manufacturing landscape.

Core Synthesis Route: Catalytic Dimerization of 1,3-Butadiene

The cornerstone of commercial 4-vinylcyclohexene production is the [4+2] cycloaddition, or Diels-Alder reaction, of two molecules of 1,3-butadiene.[1][2] This reaction is typically conducted at elevated temperatures, ranging from 110°C to 425°C, and pressures between 1.3 and 100 MPa.[3][4] The process is generally operated as a closed, continuous system. The selection of catalyst is critical to favor the formation of 4-vinylcyclohexene over other dimerization products, such as 1,5-cyclooctadiene (B75094) and 1,2-divinylcyclobutane (B13796869).[3][5]

Reaction Pathway

The fundamental transformation involves one molecule of 1,3-butadiene acting as the diene and a second molecule acting as the dienophile to form the six-membered ring of 4-vinylcyclohexene.

Catalytic Systems

A variety of catalysts are employed in the commercial production of 4-VCH to enhance reaction rate and selectivity. These can be broadly categorized as heterogeneous and homogeneous systems.

Heterogeneous Catalysts

-

Silicon Carbide and Metal Salts: A common catalyst mixture comprises silicon carbide with copper or chromium salts.[3][4] This system is robust and operates under the high-temperature and high-pressure conditions of the reaction.

-

Zeolites: Copper(I)-exchanged zeolites, particularly faujasite-type (X and Y) zeolites, have demonstrated catalytic activity for butadiene dimerization at milder conditions, including room temperature.[6] The defined pore structure of zeolites can influence product selectivity.

Homogeneous Catalysts

-

Iron Nitrosyl Complexes: Soluble iron complexes, such as dicarbonyl dinitrosyl iron, [Fe(NO)₂(CO)₂], are known to facilitate the dimerization of 1,3-butadiene to 4-vinylcyclohexene with high selectivity. These catalysts can operate at lower temperatures, typically between 50°C and 150°C.

-

Palladium Complexes: While often used in the telomerization of butadiene, certain palladium-carbene catalysts can be tuned to favor the dimerization to linear octatrienes. However, the Diels-Alder reaction to form 4-VCH is a common, thermally induced side reaction.[7]

Catalyst Performance Data

The following table summarizes performance data for various catalytic systems in the synthesis of 4-vinylcyclohexene. Direct comparison is challenging due to variations in experimental conditions across different studies.

| Catalyst System | Temperature (°C) | Pressure | Butadiene Conversion (%) | 4-VCH Selectivity (%) | 4-VCH Yield (%) | Byproducts | Reference |

| Thermal (uncatalyzed) | 100-150 | Autogenous | Varies | ~90 | - | 1,5-Cyclooctadiene, Divinylcyclobutane | [5] |

| Iron Nitrosyl | 75 | - | - | High | - | Polybutadiene | |

| Copper(I)-Zeolite Y | 100 | Autogenous | - | High | - | - |

Commercial Production Workflow and Experimental Protocols

The commercial production of 4-vinylcyclohexene is a multi-step process involving reaction, separation, and purification.

Process Flow Diagram

The following diagram illustrates a conceptual workflow for the continuous production of 4-vinylcyclohexene.

Detailed Experimental Protocol: Iron-Catalyzed Dimerization

This protocol is a representative example based on literature descriptions of iron nitrosyl-catalyzed dimerization.

1. Catalyst Preparation:

-

In a nitrogen-purged, appropriately rated pressure vessel, dicarbonyl dinitrosyl iron is prepared in a suitable solvent, such as diglyme, to form a catalyst solution.

2. Reaction:

-

The pressure reactor is charged with purified, liquid 1,3-butadiene.

-

The catalyst solution is introduced into the reactor.

-

The reactor is heated to the target temperature (e.g., 75°C) and maintained under autogenous pressure with continuous stirring.

-

The reaction progress is monitored by gas chromatography (GC) to determine butadiene conversion and product distribution.

3. Product Work-up and Purification:

-

Upon completion, the reactor is cooled, and unreacted butadiene is carefully vented and recovered for recycling.

-

The crude reaction mixture is transferred to a distillation apparatus.

-

A primary fractional distillation is performed to separate the 4-VCH and other C8 isomers from the high-boiling catalyst residue and any formed polymer.

-

A subsequent azeotropic distillation using acetonitrile (B52724) can be employed to separate 4-VCH from close-boiling isomers like 1,3,7-octatriene.[2] The 4-VCH is recovered from the distillate by washing with water to remove the acetonitrile, followed by drying and a final distillation.[2]